6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

α-glucosidase inhibition anti-diabetic quinazolinone SAR

6-Bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a tri-substituted quinazolinone featuring a 6-bromo, a 2-(4-chlorophenyl), and a 3-hydroxy group on the 4(3H)-quinazolinone scaffold. Its molecular formula is C₁₄H₈BrClN₂O₂, with a molecular weight of 351.58 g/mol.

Molecular Formula C14H8BrClN2O2
Molecular Weight 351.58
CAS No. 338774-68-8
Cat. No. B2572915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
CAS338774-68-8
Molecular FormulaC14H8BrClN2O2
Molecular Weight351.58
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)Cl
InChIInChI=1S/C14H8BrClN2O2/c15-9-3-6-12-11(7-9)14(19)18(20)13(17-12)8-1-4-10(16)5-2-8/h1-7,20H
InChIKeyOENFCAWDDXYZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone (CAS 338774-68-8): Core Identity for Procurement Decisions


6-Bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a tri-substituted quinazolinone featuring a 6-bromo, a 2-(4-chlorophenyl), and a 3-hydroxy group on the 4(3H)-quinazolinone scaffold . Its molecular formula is C₁₄H₈BrClN₂O₂, with a molecular weight of 351.58 g/mol . The compound belongs to a privileged class in medicinal chemistry; the quinazolinone core is associated with α-glucosidase inhibition, antimicrobial, and anticancer activities, and the specific substitution pattern differentiates it from close analogs that lack either the 3-hydroxy or the 6-bromo group, or that bear the chlorine at alternative positions [1][2].

Why 6-Bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone Cannot Be Replaced by In-Class Analogs Without Data Verification


Quinazolinones with seemingly minor structural variations—removal of the 3-hydroxy group, replacement of the 6-bromo with chloro or hydrogen, or relocation of the chlorine on the 2-phenyl ring—can exhibit substantially different potency and selectivity profiles. For example, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and its 4-bromophenyl analog (BQ) differ by a single halogen swap yet show a 1.25-fold difference in α-glucosidase IC₅₀ and distinct binding mechanisms [1]. The 3-hydroxy group on the target compound introduces a hydrogen-bond donor not present on the 3-unsubstituted comparator 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one (CAS 115221-15-3), which may alter both physicochemical properties and target engagement [2]. Generic substitution without experimental verification is therefore technically unjustified.

Quantitative Differentiation Evidence: 6-Bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone vs. Closest Analogs


α-Glucosidase Inhibition: Scaffold Potency Benchmarking Against 2-Aryl-Quinazolinone Comparators

The 2-(4-chlorophenyl)-quinazolin-4(3H)-one scaffold, which is the 3-hydroxy and 6-bromo deficient analog of the target compound, exhibits an α-glucosidase IC₅₀ of 12.5 ± 0.1 μM, demonstrating 1.25-fold higher potency than the 4-bromophenyl analog BQ (IC₅₀ 15.6 ± 0.2 μM) and a distinct non-competitive, static quenching mechanism driven by hydrogen bonds and electrostatic forces [1]. Although direct IC₅₀ data for the target 6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone against α-glucosidase are not available in the open literature, the presence of the C-6 bromo substituent combined with the 2-(4-chlorophenyl) group has been reported to yield the highest α-glucosidase inhibitory activity in a related 1,2-dihydroquinazoline-3-oxide series (compound 3c, IC₅₀ = 1.04 ± 0.03 μM vs. acarbose IC₅₀ = 4.40 ± 0.05 μM) [2]. This suggests that the specific 6-bromo/4-chlorophenyl combination on the target compound may confer enhanced α-glucosidase potency relative to the 6-unsubstituted CQ comparator.

α-glucosidase inhibition anti-diabetic quinazolinone SAR

Structural Differentiation: 3-Hydroxy vs. 3-Unsubstituted Quinazolinone Antimicrobial SAR

In the 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one series reported by Ahmed & Jaiash (2015), the 3-position substitution profoundly affects antimicrobial spectrum and potency. The 3-(4-acetylphenyl) derivative (compound 2) was used as a synthetic intermediate; further derivatization yielded compound 3b, which displayed broad-spectrum antimicrobial activity with MIC values of 150 μg/mL against B. subtilis and S. aureus, 75 μg/mL against E. coli, 312 μg/mL against P. aeruginosa, and 625 μg/mL against C. albicans and A. niger [1]. The target compound bears a 3-hydroxy group rather than a 3-aryl substituent, representing a distinct pharmacophore with hydrogen-bond donor capability. While direct MIC data for the target 3-hydroxy derivative are not published, the 3-unsubstituted analog 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one (CAS 115221-15-3) lacks the hydrogen-bonding hydroxy group, which may reduce aqueous solubility and limit interactions with polar enzyme active sites .

antimicrobial quinazolinone 3-substitution SAR

Positional Isomer Differentiation: 4-Chlorophenyl vs. 2- and 3-Chlorophenyl Regioisomers

The target compound (4-chlorophenyl isomer, CAS 338774-68-8) is one of three regioisomeric 6-bromo-2-(chlorophenyl)-3-hydroxy-4(3H)-quinazolinones, with the 2-chlorophenyl (CAS 338774-66-6) and 3-chlorophenyl (CAS 338774-67-7) analogs commercially available . In the 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) α-glucosidase study, the para-chloro substitution was essential for potent inhibition (IC₅₀ 12.5 μM) and conferred a specific non-competitive binding mode involving hydrogen bonds and electrostatic interactions with the enzyme [1]. While direct comparative biological data across the three regioisomers are absent, the para-substitution pattern is expected to minimize steric clash with target binding pockets compared to ortho-substitution and to provide a linear molecular geometry distinct from the meta-substituted analog, potentially influencing both target binding and physicochemical properties such as logP and crystal packing .

positional isomer chlorophenyl substitution biological activity differentiation

6-Bromo vs. 6-Chloro Analog: Halogen-Dependent Reactivity and Biological Profile

The 6-chloro analog, 6-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone (CAS 106038-62-4), shares the identical core scaffold but replaces the C-6 bromine with chlorine . This substitution alters key molecular properties: the C-Br bond (bond dissociation energy ~285 kJ/mol) is weaker than C-Cl (~327 kJ/mol), making the 6-bromo compound more reactive toward transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further diversification [1]. The larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for chlorine) also modulates steric interactions within biological targets. In a related 6-halogeno-1,2-dihydroquinazoline-3-oxide series, the 6-bromo substituent was associated with dual α-glucosidase/α-amylase inhibition, while the 6-iodo analog showed divergent activity profiles [2]. Although published side-by-side comparisons of 6-Br vs. 6-Cl in the 3-hydroxy series are lacking, the bromine atom provides a superior synthetic diversification handle due to its higher reactivity in cross-coupling chemistry.

halogen substitution bromo vs chloro quinazolinone reactivity

Procurement-Relevant Application Scenarios for 6-Bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone


Medicinal Chemistry: α-Glucosidase Inhibitor Lead Optimization

The 2-(4-chlorophenyl)-quinazolin-4(3H)-one scaffold has validated α-glucosidase inhibitory activity (IC₅₀ 12.5 μM) with a defined non-competitive mechanism [1]. The target compound adds a 6-bromo substituent and a 3-hydroxy group to this scaffold, both features associated with enhanced α-glucosidase potency in related dihydroquinazoline-3-oxide series (e.g., 6-Br/4-Cl-Ph compound 3c, IC₅₀ 1.04 μM) [2]. The 3-hydroxy group also provides a derivatizable handle for ester or carbamate prodrug strategies. This compound is best positioned as a starting point for anti-diabetic lead optimization rather than as a final candidate.

Synthetic Chemistry: Diversification via C-6 Cross-Coupling Reactions

The 6-bromo substituent on the target compound is an excellent leaving group for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling modular introduction of aryl, heteroaryl, amine, or alkyne groups at the 6-position [3]. This synthetic versatility is a key differentiator from the 6-chloro analog (CAS 106038-62-4), whose C-Cl bond is ~42 kJ/mol stronger and less reactive under standard coupling conditions [4]. The 3-hydroxy group can be orthogonally protected (e.g., silyl or acetyl), allowing sequential functionalization at C-6 and O-3 for library synthesis.

Antimicrobial Research: Broad-Spectrum Activity Exploration with a Novel 3-Hydroxy Pharmacophore

Derivatives of 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one with 3-aryl substituents have demonstrated broad-spectrum antimicrobial activity (MIC range 75–625 μg/mL) against Gram-positive, Gram-negative, yeast, and filamentous fungi [5]. The target compound introduces a 3-hydroxy group in place of the 3-aryl substituent, offering a distinct hydrogen-bond donor pharmacophore that may improve solubility and permeability. This compound is suitable for screening against bacterial and fungal panels to establish SAR for the 3-hydroxy series and identify novel anti-infective leads.

Chemical Biology: Positional Isomer Control for Target Engagement Studies

Of the three regioisomeric 6-bromo-2-(chlorophenyl)-3-hydroxy-4(3H)-quinazolinones (2-Cl, 3-Cl, 4-Cl), only the 4-chlorophenyl isomer benefits from published target engagement data on the analogous 3-unsubstituted scaffold demonstrating α-glucosidase binding [1]. Researchers conducting target-based screens or cellular target engagement assays should procure the 4-chlorophenyl isomer to maximize the probability of reproducible activity, as the ortho- and meta-chloro isomers (CAS 338774-66-6 and 338774-67-7) may exhibit altered or reduced binding due to steric and electronic differences .

Quote Request

Request a Quote for 6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.